molecular formula C14H22N4O2S B6441767 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine CAS No. 2549008-83-3

4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine

Cat. No. B6441767
CAS RN: 2549008-83-3
M. Wt: 310.42 g/mol
InChI Key: RVJJVCBGCOTLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine, otherwise known as CB-6-MSP, is a cyclic organic compound belonging to the pyrimidine class of compounds. It is a derivative of the pyrimidine nucleus, and it has a wide range of applications in the fields of chemistry and biochemistry. This compound has been studied extensively in the past few decades due to its potential therapeutic and research applications.

Scientific Research Applications

CB-6-MSP has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used in the study of cancer cells and the development of new drugs for cancer treatment. Additionally, it has been used to study the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of CB-6-MSP is still not completely understood. However, it is believed that it binds to the active site of enzymes, and it inhibits their activity. This inhibition of enzyme activity can lead to a variety of biological effects, such as the inhibition of cancer cell growth, the inhibition of protein-protein interactions, and the inhibition of drug metabolism.
Biochemical and Physiological Effects
CB-6-MSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has been shown to inhibit the activity of enzymes involved in drug metabolism. Additionally, it has been shown to inhibit the activity of proteins involved in protein-protein interactions.

Advantages and Limitations for Lab Experiments

The use of CB-6-MSP in laboratory experiments has a number of advantages. Firstly, it is relatively easy to synthesize, and it can be obtained in large quantities. Additionally, it has a wide range of applications, and it can be used to study a variety of biological processes. However, there are also some limitations to the use of CB-6-MSP in laboratory experiments. One of the main limitations is that it is difficult to accurately measure the concentration of CB-6-MSP in a solution, as it is a highly volatile compound. Additionally, it is difficult to accurately measure the effects of CB-6-MSP on biological processes due to its short half-life.

Future Directions

There are a number of potential future directions for the use of CB-6-MSP. Firstly, it could be used to study the effects of drugs on cancer cells, and it could be used to develop new drugs for cancer treatment. Additionally, it could be used to study the structure and function of DNA and RNA, and it could be used to study the effects of drugs on protein-protein interactions. Additionally, it could be used to study the effects of drugs on enzyme activity, and it could be used to develop new drugs for the treatment of various diseases. Finally, it could be used to study the effects of drugs on drug metabolism, and it could be used to develop new drugs for the treatment of various diseases.

Synthesis Methods

CB-6-MSP can be synthesized through a variety of methods. One of the most commonly used methods is the substitution of the piperazine ring with a 4-methanesulfonylpiperazin-1-yl group. This reaction is usually carried out in a basic medium, such as sodium hydroxide or potassium carbonate, and it is usually carried out in the presence of a catalyst, such as a palladium-based catalyst. The reaction is typically carried out at a temperature of around 100°C. The resulting product is then purified and isolated by column chromatography.

properties

IUPAC Name

4-cyclobutyl-2-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11-15-13(12-4-3-5-12)10-14(16-11)17-6-8-18(9-7-17)21(2,19)20/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJJVCBGCOTLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine

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